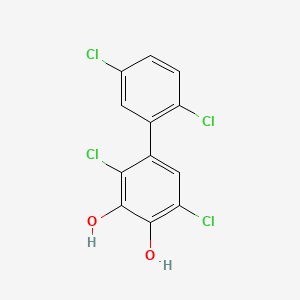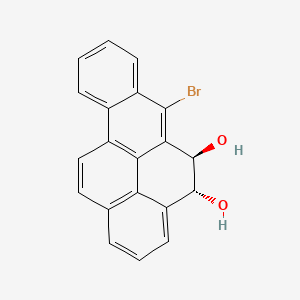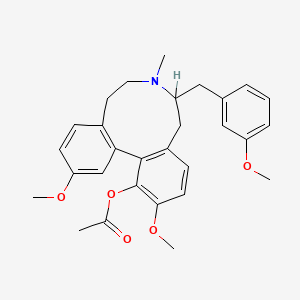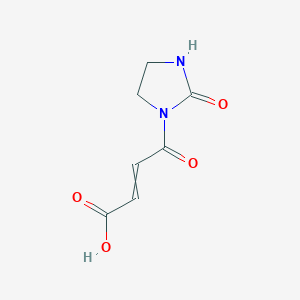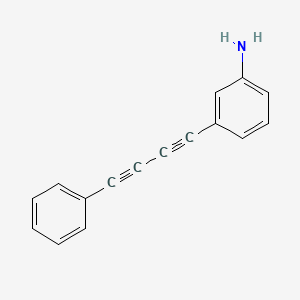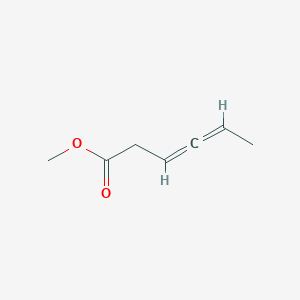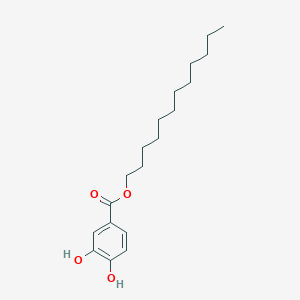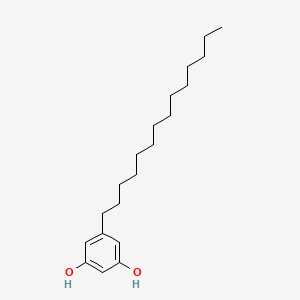
5-Tetradecylbenzene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Tetradecylbenzene-1,3-diol: is an organic compound characterized by a benzene ring substituted with a tetradecyl chain and two hydroxyl groups at the 1 and 3 positions. This compound belongs to the class of diols, which are known for their two hydroxyl functional groups. The presence of the long alkyl chain and the hydroxyl groups imparts unique physical and chemical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Tetradecylbenzene-1,3-diol typically involves the alkylation of benzene followed by hydroxylation. One common method is the Friedel-Crafts alkylation of benzene with tetradecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction yields tetradecylbenzene, which is then subjected to hydroxylation using reagents like osmium tetroxide or potassium permanganate to introduce the hydroxyl groups at the 1 and 3 positions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Tetradecylbenzene-1,3-diol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding alkane derivatives.
Substitution: The hydroxyl groups can be substituted with halides or other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide, or hydrogen peroxide in basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Thionyl chloride or phosphorus tribromide for halogenation.
Major Products:
Oxidation: Quinones, carboxylic acids.
Reduction: Alkane derivatives.
Substitution: Halogenated benzene derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Tetradecylbenzene-1,3-diol is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound can be used to study the effects of long alkyl chains on the biological activity of diols. It may also serve as a model compound for understanding the interactions of similar molecules with biological membranes .
Medicine: The hydroxyl groups in this compound can be modified to create derivatives with potential pharmaceutical applications. These derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties .
Industry: In the industrial sector, this compound can be used as an intermediate in the production of surfactants, lubricants, and polymers. Its amphiphilic nature makes it suitable for use in formulations requiring both hydrophilic and hydrophobic properties .
Mécanisme D'action
The mechanism of action of 5-Tetradecylbenzene-1,3-diol involves its interaction with molecular targets through its hydroxyl groups and alkyl chain. The hydroxyl groups can form hydrogen bonds with various biomolecules, while the alkyl chain can interact with hydrophobic regions of proteins and membranes. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1,3-Dihydroxybenzene (Resorcinol): A benzene ring with hydroxyl groups at the 1 and 3 positions but without the long alkyl chain.
1,4-Dihydroxybenzene (Hydroquinone): A benzene ring with hydroxyl groups at the 1 and 4 positions.
1,2-Dihydroxybenzene (Catechol): A benzene ring with hydroxyl groups at the 1 and 2 positions.
Comparison: 5-Tetradecylbenzene-1,3-diol is unique due to the presence of the long tetradecyl chain, which imparts distinct hydrophobic properties compared to other diols like resorcinol, hydroquinone, and catechol. This long alkyl chain enhances its solubility in non-polar solvents and its ability to interact with hydrophobic environments, making it more suitable for applications in surfactants and lubricants .
Propriétés
Numéro CAS |
80368-57-6 |
|---|---|
Formule moléculaire |
C20H34O2 |
Poids moléculaire |
306.5 g/mol |
Nom IUPAC |
5-tetradecylbenzene-1,3-diol |
InChI |
InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-15-19(21)17-20(22)16-18/h15-17,21-22H,2-14H2,1H3 |
Clé InChI |
CCCKVVJXRFGMFY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC1=CC(=CC(=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


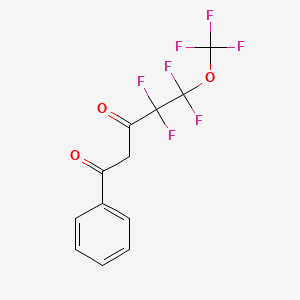
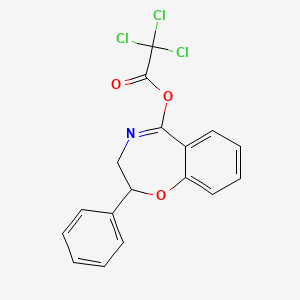


![4-[2-(2,4-Dinitrophenyl)ethenyl]-N,N-diethylaniline](/img/structure/B14416099.png)

